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Compound of Interest

Compound Name:
tert-Butyl (2-

formylphenyl)carbamate

Cat. No.: B1338957 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive technical overview of the carbamate

compound with the molecular formula C12H15NO3, identified as Carbofuran. It covers its

chemical properties, mechanism of action, toxicological data, involvement in various signaling

pathways, and detailed experimental protocols.

Introduction
Carbofuran is a broad-spectrum N-methyl carbamate pesticide effective against a wide range

of insects, mites, and nematodes.[1][2] Its chemical formula is C12H15NO3.[3][4] The preferred

IUPAC name for this compound is 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl

methylcarbamate.[3] It is also referred to as 2,3-dihydro-2,2-dimethyl-7-benzofuranyl

methylcarbamate.[1][5] Carbofuran functions as a systemic insecticide, meaning it is absorbed

by the plant's roots and distributed throughout its tissues, providing protection against pests.[3]

[6] It also exhibits contact activity.[3]

Despite its agricultural efficacy, Carbofuran is one of the most toxic pesticides still in use,

classified as an extremely hazardous substance in the United States.[3] Its high acute toxicity

to vertebrates, particularly birds, has led to significant restrictions and bans on its use in several

regions, including the US, Canada, and the European Union.[3][5] This guide delves into the

technical details of Carbofuran, offering insights relevant to toxicological research and drug

development, particularly in the context of cholinesterase inhibitors and neurotoxicity.
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Chemical and Physical Properties
Carbofuran is an odorless, white crystalline solid.[1][7] Its key chemical and physical properties

are summarized in the table below.

Property Value Reference

IUPAC Name

2,2-Dimethyl-2,3-dihydro-1-

benzofuran-7-yl

methylcarbamate

[3]

Molecular Formula C12H15NO3 [3][4][7]

Molar Mass 221.256 g·mol−1 [3]

CAS Number 1563-66-2 [3][4][7]

Appearance White, crystalline solid [3]

Density 1.18 g/cm³ [3]

Melting Point
151-154 °C (304-307 °F; 424-

427 K)
[1][3]

Boiling Point 313.3 °C (595.9 °F; 586.5 K) [3]

Water Solubility 320-351 mg/L at 25 °C [3][7]

Log P (octanol/water) 2.32 [3]

Mechanism of Action & Signaling Pathways
Carbofuran's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an

enzyme crucial for the proper functioning of the nervous system.[6][8] This inhibition is

reversible.[7]

Cholinergic Pathway Inhibition
Carbofuran, like other carbamate compounds, binds to the active site of AChE. This

carbamylation of the enzyme prevents it from breaking down the neurotransmitter acetylcholine

(ACh) at the synaptic cleft and neuromuscular junctions.[7][8] The resulting accumulation of
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ACh leads to hyperstimulation of muscarinic and nicotinic receptors, causing overstimulation of

the nervous system, paralysis, and ultimately death in target pests.[6][8] This mode of action is

also the basis for its neurotoxicity in non-target species, including mammals.[3][5]
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Carbofuran's primary mechanism: Reversible inhibition of Acetylcholinesterase (AChE).

Non-Cholinergic Signaling Pathways
Recent research indicates that Carbofuran's toxicity involves mechanisms beyond AChE

inhibition.

TGF-β Signaling: Studies have shown that Carbofuran exposure can up-regulate the

Transforming Growth Factor-β (TGF-β) signaling pathway. This leads to increased levels of

TGF-β1 and associated proteins like SMAD-2 and SMAD-3. This alteration has been linked
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to reduced hippocampal neurogenesis, decreased proliferation of neural stem cells (NSCs),

and increased apoptosis, potentially contributing to neurobehavioral deficits.[9]
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Carbofuran's effect on the TGF-β signaling pathway, impairing neurogenesis.

Nrf2 Signaling: Carbofuran exposure has been linked to the impairment of the Nrf2 (Nuclear

factor erythroid 2-related factor 2) signaling pathway, which is critical for cellular defense

against oxidative stress.[10][11] While short-term exposure might activate the pathway as a

defense mechanism, prolonged exposure can lead to its suppression.[10] This dysfunction

can result in increased reactive oxygen species (ROS), impaired autophagy, and accelerated

cellular senescence.[10][11]

PI3K-Akt and Other Pathways: Integrated network toxicology studies suggest Carbofuran's

involvement in multiple pathways related to cell proliferation, survival, and inflammation,

including the PI3K-Akt signaling pathway and interactions with targets like EGFR, GSK3B,
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and JAK2.[12] These interactions may underlie its broader toxic effects, such as endocrine

disruption and ovarian toxicity.[12]

Toxicology Data
Carbofuran is highly toxic to mammals via oral exposure. The toxic effects are rapid, with

clinical signs appearing within minutes and mortality often within an hour of dosing in rats.[13]

Acute Toxicity
Species Route LD50 Value Reference

Rat Oral 8–14 mg/kg [3]

Dog Oral 19 mg/kg [3][5]

Dose-Response and Exposure Data
Study Type Species Endpoint

Value
(BMDL10)

Reference

Acute Dermal

(6h exposure)
Rat

Brain AChE

Inhibition
6.7 mg/kg/day [14]

21-Day Dermal Rat
Brain AChE

Inhibition
6.8 mg/kg/day [14]

BMDL10: Benchmark Dose Lower Confidence Limit, 10% response

Human Toxicology
In humans, Carbofuran poisoning presents with typical cholinergic symptoms: nausea,

vomiting, blurred vision, excessive salivation, dizziness, and in severe cases, respiratory

difficulty and death.[1][8] Post-mortem toxicological analyses have quantified Carbofuran in

various biological matrices.
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Biological Sample Concentration Range Reference

Blood 0.4 - 18 µg/mL [2]

Bile 0.4 - 60 µg/mL [2]

Liver 2.2 µg/g [2]

Stomach Contents 0.3 - 300 µg/g [2]

Experimental Protocols
This section details methodologies used in the study of Carbofuran's toxicokinetics and

toxicodynamics.

Protocol: Dermal Toxicity Assessment in Rats
This protocol is based on studies assessing dose- and time-related inhibition of AChE following

dermal exposure.[14]

Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and Benchmark Dose

(BMD) for acetylcholinesterase inhibition following acute or sub-chronic dermal exposure to

Carbofuran.

Methodology:

Animal Model: Crl:CD(SD) rats (approx. 8 weeks old), 10 per sex per dose group.

Test Substance Preparation: An aqueous paste of technical grade Carbofuran is prepared.

Dose Administration:

The dorsal trunk of each rat is clipped free of hair 24 hours prior to dosing.

The test substance is applied uniformly to the clipped skin over an area of approximately

10% of the body surface. The site is covered with a semi-occlusive dressing.

For acute studies, dose groups may include 0, 25, 75, 150, and 250 mg/kg.
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For sub-chronic (e.g., 21-day) studies, dose groups may include 0, 20, 50, and 100

mg/kg/day.

Exposure Duration: Exposure is maintained for 6 hours, after which the dressing is removed

and the skin is washed with soap and water to remove any unabsorbed residue.

Sample Collection & Analysis:

At the end of the study period (e.g., immediately after the 6-hour exposure in acute

studies), animals are euthanized.

Blood samples are collected for analysis of red blood cell (RBC) AChE activity.

Brain tissue is collected for analysis of brain AChE activity.

AChE activity is measured using a validated spectrophotometric method (e.g., the Ellman

method).

Data Analysis:

AChE inhibition is calculated relative to the control group.

Dose-response curves are generated.

The Benchmark Dose Lower Confidence Limit (BMDL) for a 10% response (BMDL10) is

calculated using appropriate models (e.g., Hill model).
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Experimental workflow for assessing dermal toxicity of Carbofuran in a rat model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1338957?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol: In Vitro Dermal Absorption Assay
This protocol is based on studies comparing Carbofuran absorption through human and rat

skin.[14]

Objective: To quantify the rate and extent of Carbofuran absorption through isolated skin

membranes.

Methodology:

Skin Preparation:

Human skin is obtained from elective surgery (e.g., abdominoplasty) with donor consent.

Rat skin is obtained from euthanized laboratory animals.

The skin is dermatomed to a thickness of approximately 200-400 µm.

Diffusion Cell Setup:

Static glass diffusion cells are used.

The prepared skin membrane is mounted between the donor and receptor chambers of

the cell, with the stratum corneum facing the donor chamber.

The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered

saline with ethanol) and maintained at 32 ± 1 °C.

Dosing:

A formulation of Carbofuran (e.g., crushed 5G granules) is applied to the surface of the

skin in the donor chamber at a specified rate (e.g., 10 mg/cm²).

Sampling:

The receptor fluid is sampled completely at predetermined time points (e.g., 0.5, 1, 2, 4, 8,

24 hours) and replaced with fresh fluid.

Analysis:
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At the end of the experiment (24 hours), the skin surface is washed to recover unabsorbed

compound. The skin itself is retained for analysis of compound retained in the epidermis

and dermis.

The concentration of Carbofuran in the receptor fluid, skin wash, and skin digest is

quantified using a validated analytical method, such as Gas Chromatography-Mass

Spectrometry (GC/MS).[14]

Data Calculation: The percentage of the applied dose absorbed is calculated as the sum of

the amounts found in the receptor fluid and the skin.

Protocol: Analysis of Carbofuran Residues in Soil
This protocol is based on a method for determining Carbofuran levels in environmental

samples.[15]

Objective: To extract and quantify Carbofuran from soil samples.

Methodology:

Sample Collection: Soil samples are collected from multiple spots in the target area at a

depth of 6-7 inches. Samples are combined and homogenized.

Extraction:

A known weight of soil (e.g., 10 g) is mixed with an extraction solvent (e.g., acetonitrile).

The mixture is homogenized and sonicated to ensure efficient extraction.

The sample is centrifuged, and the supernatant is collected.

Cleanup: The extract may be passed through a solid-phase extraction (SPE) cartridge to

remove interfering substances.

Analysis:

The final extract is analyzed using High-Performance Liquid Chromatography with a mass

spectrometry detector (HPLC-MS).[15]
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Mobile Phase: A gradient of methanol and deionized water with 0.01% formic acid.

Column: C18 reverse-phase column.

Detection: Mass Spectrometry (MS).

Quantification: A calibration curve is generated using certified reference standards of

Carbofuran (e.g., 0.01–0.1 mg/kg). The concentration in the sample is determined by

comparing its response to the calibration curve. The limit of detection (LOD) and limit of

quantitation (LOQ) are established (e.g., LOD = 0.02 mg/kg, LOQ = 0.10 mg/kg).[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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